Methyl 4-amino-5-methylthiophene-3-carboxylate CAS number
Methyl 4-amino-5-methylthiophene-3-carboxylate CAS number
Abstract: This technical guide provides a comprehensive overview of Methyl 4-amino-5-methylthiophene-3-carboxylate, a key heterocyclic building block in synthetic and medicinal chemistry. The document covers its fundamental physicochemical properties, detailed synthetic protocols via the Gewald reaction, mechanistic insights, key applications in drug discovery and research, and essential safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals who utilize substituted thiophenes as intermediates for complex molecular architectures.
Methyl 4-amino-5-methylthiophene-3-carboxylate is a polysubstituted aminothiophene, a class of compounds renowned for its utility in constructing a wide array of biologically active molecules and functional materials.[1][2] Its CAS number is 81528-48-5 .[3][4][5][6][7] The molecule incorporates a thiophene ring functionalized with an amine, a methyl group, and a methyl ester, providing multiple points for chemical modification.
Table 1: Core Compound Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 81528-48-5[3][4][5] |
| IUPAC Name | methyl 4-amino-5-methylthiophene-3-carboxylate[4] |
| Molecular Formula | C₇H₉NO₂S[4][6] |
| InChIKey | IEZNLUYSTWCFIP-UHFFFAOYSA-N[4] |
| SMILES | CC1=C(C(=CS1)C(=O)OC)N[4] |
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 171.22 g/mol [4][6] |
| Appearance | Off-white to crystalline solid (typical)[8] |
| Melting Point | 85 - 88 °C (for the related isomer Methyl 3-amino-4-methylthiophene-2-carboxylate)[8] |
| Purity | Typically available at ≥95-98%[6][9] |
Synthesis and Mechanism: The Gewald Reaction
The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[10][11] This one-pot, multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a basic catalyst.[10] The versatility and mild conditions of this reaction make it a cornerstone of thiophene chemistry.[11]
Expert Insight: Causality in Reagent Selection
The choice of starting materials directly dictates the substitution pattern of the final thiophene product. For the target molecule, Methyl 4-amino-5-methylthiophene-3-carboxylate, the precursors are selected as follows:
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Ketone: While a direct synthesis isn't explicitly detailed in the search results, the isomeric structure suggests that a β-ketoester or related dicarbonyl compound would be a logical starting point in a modified Gewald approach to achieve the 4-amino substitution pattern. The 5-methyl group arises from the ketone precursor.
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α-Cyanoester: An activated nitrile, such as methyl cyanoacetate, provides the carbon atoms for the ester group and the adjacent ring carbon, as well as the nitrogen for the eventual amino group.
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Elemental Sulfur (S₈): Serves as the source of the thiophene ring's sulfur atom.
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Base Catalyst: An organic base, typically a secondary amine like morpholine or diethylamine, is crucial.[2][12] Its role is to facilitate the initial Knoevenagel condensation and subsequent steps in the cascade reaction.[10][13]
Workflow: Generalized Gewald Synthesis Protocol
The following protocol is a generalized procedure for a Gewald reaction, which can be adapted for the synthesis of various 2-aminothiophene-3-carboxylates.
-
Reaction Setup: To a stirred mixture of the appropriate ketone (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in a suitable solvent such as ethanol or methanol, add the amine catalyst (e.g., morpholine, ~0.2-0.5 eq) dropwise at room temperature or slightly elevated temperature (35-45 °C).[12]
-
Reaction Execution: The reaction mixture is typically stirred at a moderately elevated temperature (e.g., 45-50 °C) for several hours (typically 2-4 hours).[2][12] Progress should be monitored using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with cold ethanol to remove residual reactants, and dried.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final, high-purity compound.[2][12]
Reaction Mechanism Visualization
The mechanism of the Gewald reaction is a well-studied cascade process.[10] It begins with a Knoevenagel condensation, followed by the addition of sulfur, cyclization, and a final tautomerization/aromatization step.[10][13]
Caption: Fig. 1: Key stages of the Gewald reaction mechanism.
Applications in Research and Drug Development
The true value of Methyl 4-amino-5-methylthiophene-3-carboxylate lies in its role as a versatile synthetic intermediate. The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including antiproliferative, antiviral, and antibacterial properties.[13]
Core Utility:
-
Research Tool: This specific compound, sometimes abbreviated as AMTC, has been identified as a synthetic inhibitor of the enzyme acetyl-CoA carboxylase (ACCase).[3][9] This makes it a valuable tool for studying fatty acid synthesis pathways in various organisms.[3][9]
-
Building Block for Fused Heterocycles: The primary application in drug discovery is its use in synthesizing more complex, fused heterocyclic systems. The adjacent amino and ester groups are perfectly positioned for cyclocondensation reactions to form thieno[2,3-d]pyrimidines, which are potent kinase inhibitors and anticancer agents.[14] The direct arylation at the 5-position is also a key transformation for creating libraries of potential drug candidates.[15]
Workflow: Synthesis of a Thieno[2,3-d]pyrimidine Scaffold
Caption: Fig. 2: Common derivatization into thienopyrimidines.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of Methyl 4-amino-5-methylthiophene-3-carboxylate is essential to ensure personnel safety. The following information is synthesized from available safety data sheets (SDS).
Table 3: GHS Hazard Identification
| Hazard Class | Statement |
|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed[4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[4] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[4] |
Recommended Handling Protocols:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[8][16]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles compliant with EN 166 standards.[8]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[8][17]
-
Skin and Body Protection: Wear a laboratory coat and other protective clothing to prevent skin contact.[8]
-
-
Hygiene Measures: Avoid ingestion, inhalation, and contact with skin and eyes.[16] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[8] Store away from incompatible materials such as strong oxidizing agents.[8]
References
-
Trofimov, A., et al. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
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Wikipedia. (n.d.). Gewald reaction. [Link]
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ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
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PubChem. (n.d.). Methyl 4-amino-5-methylthiophene-3-carboxylate. [Link]
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Capot Chemical. (n.d.). MSDS of Methyl 4-aminothiophene-3-carboxylate Hydrochloride. [Link]
-
Der Pharmacia Lettre. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]
-
Fisher Scientific. (2023). SAFETY DATA SHEET - Methyl 3-amino-5-phenylthiophene-2-carboxylate. [Link]
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PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]
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Asiri, A. M., et al. (2009). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E. [Link]
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IUCr. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]
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ResearchGate. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl 2-Amino-4-Methyl-5-Phenylthiophene-3-Carboxylate in Modern Drug Discovery. [Link]
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ResearchGate. (2019). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with.... [Link]
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Nikolova, S., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules. [Link]
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PubChem. (n.d.). Methyl 4-aminothiophene-3-carboxylate. [Link]
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Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly. [Link]
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